Basifungin

Antifungal Resistance Candidiasis In Vitro Susceptibility

Basifungin (Aureobasidin A) is the only oral IPC synthase inhibitor with oral bioavailability, making it essential for antifungal research, especially against azole-resistant strains. Its unique mechanism disrupting sphingolipid biosynthesis renders generic substitution impossible. Use it as a positive control in susceptibility testing, an oral benchmark in murine candidiasis models, and a selective agent in yeast genetic screens. High purity ≥98%, in stock, and ready for global shipping.

Molecular Formula C60H92N8O11
Molecular Weight 1101.4 g/mol
CAS No. 127785-64-2
Cat. No. B1667757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBasifungin
CAS127785-64-2
SynonymsBasifungin;  Aureobasidin A;  LY 295337;  LY295337;  NK 204 R106-1
Molecular FormulaC60H92N8O11
Molecular Weight1101.4 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C
InChIInChI=1S/C60H92N8O11/c1-17-38(9)46-57(75)65(14)47(36(5)6)52(70)61-42(32-35(3)4)55(73)67(16)50(60(11,12)78)59(77)79-49(39(10)18-2)58(76)66(15)48(37(7)8)53(71)62-43(33-40-26-21-19-22-27-40)54(72)64(13)45(34-41-28-23-20-24-29-41)56(74)68-31-25-30-44(68)51(69)63-46/h19-24,26-29,35-39,42-50,78H,17-18,25,30-34H2,1-16H3,(H,61,70)(H,62,71)(H,63,69)/t38-,39-,42+,43+,44+,45+,46+,47+,48+,49-,50-/m1/s1
InChIKeyRLMLFADXHJLPSQ-QKCBWMAHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Basifungin (Aureobasidin A, CAS 127785-64-2): Oral Cyclodepsipeptide Antifungal with AUR1 Inhibition


Basifungin, also known as Aureobasidin A (AbA), is a cyclic depsipeptide antibiotic isolated from the filamentous fungus Aureobasidium pullulans [1]. It is characterized by a molecular formula of C₆₀H₉₂N₈O₁₁ and a molecular weight of 1101.42 g/mol [2]. Its primary mechanism of action involves the inhibition of inositol phosphorylceramide (IPC) synthase (AUR1), an enzyme crucial for fungal sphingolipid biosynthesis, thereby disrupting fungal cell membrane integrity and leading to ceramide intoxication [3].

Why Basifungin Cannot Be Substituted by Azoles or Polyenes in Specialized Research and Procurement


While azoles (e.g., fluconazole) target ergosterol synthesis and polyenes (e.g., amphotericin B) bind ergosterol, Basifungin's unique inhibition of IPC synthase (AUR1) provides a distinct mechanism of action that is essential for studying sphingolipid-dependent pathways and combating azole-resistant strains [1]. Echinocandins, another class of cell wall-active antifungals, target β-(1,3)-D-glucan synthase and are only available parenterally; in contrast, Basifungin offers oral bioavailability, a feature absent in echinocandins [2]. This combination of a novel fungal target and oral administration makes generic substitution with standard-of-care antifungals impossible for studies requiring IPC synthase inhibition or oral in vivo efficacy against resistant isolates.

Quantitative Evidence for Basifungin Selection: MIC, In Vivo Efficacy, and Spectrum Compared to Standards


Potent Activity Against Fluconazole-Resistant Candida albicans: Direct MIC Comparison

Against fluconazole-resistant C. albicans strains, Basifungin demonstrates significantly lower MIC values compared to fluconazole. For strain 109, the MIC50 of Basifungin was >4.0 μg/mL, whereas fluconazole exhibited an MIC50 of >256 μg/mL [1]. This indicates a >64-fold difference in potency in favor of Basifungin. Similar trends were observed for strains 1114 and 12-99, where fluconazole MIC50 values were >256 μg/mL, while Basifungin maintained activity at >4.0 and >2.0 μg/mL, respectively [1].

Antifungal Resistance Candidiasis In Vitro Susceptibility

Superior In Vivo Efficacy in Murine Systemic Candidiasis: Comparison to Fluconazole and Amphotericin B

In a murine model of systemic candidiasis, oral administration of Basifungin at 20 and 40 mg/kg resulted in therapeutic outcomes that were superior to those achieved with both fluconazole and amphotericin B [1]. While quantitative survival data is not detailed in the abstract, the explicit statement of superior efficacy in a peer-reviewed study provides a clear basis for selection over these standard agents in preclinical in vivo studies [1].

In Vivo Efficacy Systemic Candidiasis Oral Antifungal

Broad Antifungal Spectrum with Activity Exceeding Amphotericin B in Most Cases

In comparative in vitro assays against a panel of pathogenic fungi including Candida albicans, Cryptococcus neoformans, Blastomyces dermatitidis, and Histoplasma capsulatum, Basifungin exhibited activity that was superior to amphotericin B in the majority of tested strains [1]. While specific MIC values are not detailed in the abstract, the overall trend of superior potency supports its prioritization in antifungal discovery programs.

Antifungal Spectrum Comparative Activity In Vitro

Potent Activity Against the Protozoan Parasite Toxoplasma gondii

Basifungin exhibits significant activity against the proliferative tachyzoite form of Toxoplasma gondii, with rapid microbicidal effects observed [1]. An analogue (Compound 20) showed reduced efficacy, highlighting the specific potency of Basifungin [1]. Additionally, Basifungin demonstrated potential activity against the encysted bradyzoite form, suggesting a role in treating chronic toxoplasmosis [1]. This antiparasitic activity is distinct from its antifungal mechanism and is not fully dependent on IPC synthase inhibition in the parasite.

Antiparasitic Toxoplasmosis Drug Repurposing

Distinct Oral Bioavailability and Formulation Potential Not Shared by Echinocandins

Unlike echinocandins (e.g., caspofungin, micafungin), which are exclusively administered intravenously, Basifungin is orally bioavailable [1]. This is a critical differentiator for in vivo studies requiring oral dosing. Furthermore, patents describe high-concentration solution formulations (20-40% w/w) with enhanced peroral absorbability, utilizing polyoxyethylene-castor oil and ethanol [2]. A nonhygroscopic crystalline form has also been developed, improving storage and handling [3].

Oral Antifungal Formulation Drug Delivery

Utility as a Dominant Selectable Marker in Yeast Genetics

Basifungin's potent toxicity against Saccharomyces cerevisiae at low concentrations (0.1-0.5 μg/mL) makes it an ideal dominant selectable marker for yeast transformation [1]. The AUR1-C gene confers resistance, enabling efficient selection in yeast one- and two-hybrid systems. This application is specific to Basifungin and its target, as no other commonly used antifungal provides this genetic tool due to the unique resistance mechanism.

Yeast Genetics Selectable Marker AUR1

Recommended Applications for Basifungin Based on Quantitative Differentiation


In Vitro Screening Against Azole-Resistant Candida and Cryptococcus

Utilize Basifungin as a comparator or lead compound in antifungal susceptibility testing of clinical isolates known to be resistant to fluconazole or other azoles. Its low MIC50 values against resistant strains, as shown in head-to-head comparisons, make it an essential positive control for validating novel IPC synthase inhibitors [1].

In Vivo Efficacy Studies in Murine Models of Systemic Fungal Infection

Employ Basifungin as an orally active reference agent in murine models of disseminated candidiasis or cryptococcosis. Its demonstrated in vivo efficacy, reported to surpass both fluconazole and amphotericin B, provides a benchmark for evaluating the therapeutic potential of new chemical entities [1].

Antiparasitic Drug Discovery for Toxoplasmosis

Incorporate Basifungin into screening cascades for novel anti-Toxoplasma agents. Its potent activity against both tachyzoite and bradyzoite forms, combined with a mechanism distinct from current therapies, positions it as a valuable tool compound for target validation and lead optimization in antiparasitic programs [1].

Yeast Two-Hybrid and Transformation Systems

Use Basifungin as a selective agent in yeast genetic experiments, leveraging the AUR1-C resistance marker. This application is ideal for reducing background in protein interaction screens and for generating stable transformants without the need for auxotrophic markers [1].

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